2-Acetylacteoside
Overview
Description
2’-Acetylacteoside is a phenylethanoid glycoside isolated from plants such as Brandisia hancei and Cistanche deserticola . This compound is known for its diverse biological activities, including free radical scavenging and inhibition of free radical-induced hemolysis of red blood cells . It has a molecular formula of C31H38O16 and a molecular weight of 666.62 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Acetylacteoside can be synthesized through the acetylation of acteoside. The process involves the use of acetic anhydride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and is followed by purification steps such as column chromatography to isolate the desired product .
Industrial Production Methods: Industrial production of 2’-acetylacteoside involves extraction from natural sources like Cistanche deserticola. The plant material is subjected to solvent extraction using methanol or ethanol, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 2’-Acetylacteoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: Acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetyl groups can be substituted using nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Phenolic compounds.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
2’-Acetylacteoside has a wide range of scientific research applications:
Mechanism of Action
2’-Acetylacteoside exerts its effects primarily through its antioxidant activity. It scavenges superoxide radicals and inhibits free radical-induced hemolysis of red blood cells . The compound selectively inhibits aldose reductase over other enzymes like maltase and sucrase, which contributes to its protective effects against oxidative stress . The molecular targets include reactive oxygen species and enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Acteoside: A non-acetylated phenylethanoid glycoside with similar antioxidant properties.
Echinacoside: Another phenylethanoid glycoside with comparable biological activities.
Verbascoside: A closely related compound with similar structural features and biological effects.
Uniqueness of 2’-Acetylacteoside: 2’-Acetylacteoside is unique due to its acetyl group, which enhances its stability and biological activity compared to non-acetylated counterparts like acteoside . This modification allows for improved antioxidant properties and selective enzyme inhibition, making it a valuable compound in both research and potential therapeutic applications .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O16/c1-14-24(39)25(40)26(41)30(43-14)47-28-27(46-23(38)8-5-16-3-6-18(34)20(36)11-16)22(13-32)45-31(29(28)44-15(2)33)42-10-9-17-4-7-19(35)21(37)12-17/h3-8,11-12,14,22,24-32,34-37,39-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28-,29+,30-,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALERZNQPBWWLMW-OMRKUVHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2'-acetylacteoside exert its anti-cancer effects?
A1: 2'-Acetylacteoside exhibits anti-cancer activity through multiple mechanisms. In T-cell lymphoma cells, it induces both apoptosis and pyroptosis. [] This compound elevates p53 levels by inhibiting the SIRT2-MDM2/P300 and PI3K/AKT signaling pathways while activating the PTEN-Bax pathway. [] Additionally, 2'-acetylacteoside triggers pyroptosis through non-canonical and alternative pathways, suppressing the NLRP3 inflammasome and IL-1β maturation. []
Q2: Does 2'-acetylacteoside impact melanogenesis?
A2: Yes, 2'-acetylacteoside demonstrates significant inhibitory effects on melanin synthesis in human epidermal melanocytes. [] It achieves this by reducing tyrosinase activity in a dose-dependent manner. [] The presence of phenolic hydroxyl groups and aglycone, steric hindrance, substituents on the middle glucopyranose, and the location of phenolic hydroxyl all influence its inhibitory potency. []
Q3: What are the neuroprotective effects of 2'-acetylacteoside?
A3: 2'-Acetylacteoside displays neuroprotective properties by significantly attenuating glutamate-induced neurotoxicity in rat cortical cell cultures. [] This effect is observed at concentrations ranging from 0.1 to 10 μM. []
Q4: What is the molecular formula and weight of 2'-acetylacteoside?
A4: While a specific molecular formula and weight are not explicitly mentioned in the provided abstracts, 2'-acetylacteoside's structure is described as a phenylethanoid glycoside. These compounds are characterized by a phenylethyl moiety linked to a glycoside unit. Further spectroscopic data would be required for complete structural elucidation.
Q5: What spectroscopic techniques are commonly used to characterize 2'-acetylacteoside?
A5: Researchers often employ a combination of spectroscopic methods for structural analysis, including:
- High-resolution mass spectrometry (HR-MS): Used to determine the molecular mass and fragmentation patterns, providing insights into the compound's structure and potential modifications. [, , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR are crucial for elucidating the compound's structure, providing information about the type, number, and arrangement of atoms within the molecule. []
Q6: How does steaming with wine affect the content of 2'-acetylacteoside in Cistanche deserticola?
A6: Steaming Cistanche deserticola with wine leads to a decrease in 2'-acetylacteoside content as the steaming time increases. [] This suggests potential degradation or transformation of the compound under these specific processing conditions.
Q7: Does the season of harvest impact the 2'-acetylacteoside content in Cistanche deserticola?
A7: Yes, the content of 2'-acetylacteoside in Cistanche deserticola varies depending on the season of harvest. [] This highlights the potential influence of environmental factors and plant growth stages on the production of secondary metabolites like 2'-acetylacteoside.
Q8: How do structural modifications affect the antioxidant activity of 2'-acetylacteoside and related compounds?
A8: The antioxidant activity of phenylethanoid glycosides, including 2'-acetylacteoside, is influenced by several structural factors:
- Number of phenolic hydroxyl groups: A higher number of phenolic hydroxyl groups generally enhances antioxidant activity. [, ]
- Steric hindrance: Bulky substituents near the phenolic hydroxyl groups can hinder their interaction with free radicals, potentially reducing antioxidant activity. []
- Presence of 2-acetyl group: The presence of a 2-acetyl group on the middle glucopyranose may enhance antioxidant activity, as observed with 2'-acetylacteoside compared to acteoside. []
- Location of phenolic hydroxyl groups: The position of phenolic hydroxyl groups within the molecule can influence their electron-donating ability and, consequently, their antioxidant potency. []
Q9: What evidence supports the hepatoprotective activity of 2'-acetylacteoside?
A9: Studies have demonstrated the hepatoprotective effects of 2'-acetylacteoside and other phenylethanoids from Cistanche deserticola. These compounds suppress NADPH/CCl4-induced lipid peroxidation in rat liver microsomes and protect primary cultured rat hepatocytes from CCl4 or D-galactosamine-induced damage. []
Q10: What analytical techniques are used to quantify 2'-acetylacteoside in plant materials?
A10: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used for the quantification of 2'-acetylacteoside:
- HPLC-ELSD: High-performance liquid chromatography coupled with evaporative light scattering detection (ELSD) is utilized for the isolation and purification of 2'-acetylacteoside from Cistanche deserticola. []
- HPLC-DAD: High-performance liquid chromatography coupled with diode array detection (DAD) enables the simultaneous determination of multiple phenylethanoid glycosides, including 2'-acetylacteoside, in Cistanche species. []
Q11: How do researchers ensure the quality control of Cistanche herbs containing 2'-acetylacteoside?
A11: Quality control of Cistanche herbs involves various measures:
- Chemical profiling: Techniques like UPLC-PDA-Q/TOF-MS help establish the chemical composition of different Cistanche species and identify potential adulterants. []
- Quantification of marker compounds: Accurate determination of 2'-acetylacteoside and other key phenylethanoid glycosides using validated analytical methods ensures batch-to-batch consistency. [, ]
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